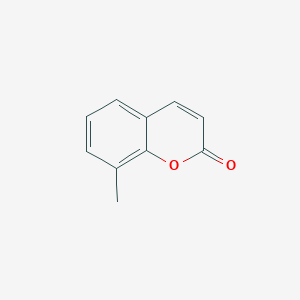
8-Methylcoumarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methylcoumarin, also known as this compound, is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Applications
8-Methylcoumarin and its derivatives have garnered attention for their potential therapeutic properties. Key applications include:
- Anticancer Activity : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from 7,8-diacetoxy-4-methylcoumarin have shown significant antiproliferative effects against human non-small cell lung cancer cells (A549) through apoptosis induction and modulation of apoptosis-related gene expression .
- Neuroprotective Effects : Studies have demonstrated that 7,8-dihydroxy-4-methylcoumarin provides neuroprotection in models of cerebral ischemia by reducing oxidative stress and promoting cellular survival pathways . This suggests a potential role in treating neurological disorders.
- Anti-inflammatory Properties : Certain derivatives, such as those with diacetoxy moieties, exhibit anti-inflammatory effects, making them candidates for developing treatments for inflammatory diseases .
Table 1: Summary of Medicinal Applications
Agricultural Applications
This compound has also been explored for its pesticidal properties. Its derivatives have shown effectiveness against various pests and pathogens:
- Pesticidal Activity : Coumarin derivatives exhibit nematocidal and insecticidal activities, making them valuable in agricultural pest management. Studies indicate that these compounds can disrupt the life cycles of harmful nematodes and insects .
Table 2: Summary of Agricultural Applications
| Application | Compound | Target Organism | Reference |
|---|---|---|---|
| Nematocidal | Coumarin derivatives | Root-knot nematodes | |
| Insecticidal | Coumarin derivatives | Various agricultural pests |
Food Science Applications
In food science, this compound is being investigated for its role as a flavoring agent and a fluorescent probe:
- Flavoring Agent : Due to its pleasant aroma, it is utilized in the food industry to enhance flavor profiles in various products.
- Fluorescent Probes : Recent studies have explored the use of coumarin-based fluorescent probes for detecting hydrogen sulfide in foodstuffs, indicating potential applications in food safety monitoring .
Table 3: Summary of Food Science Applications
特性
CAS番号 |
1807-36-9 |
|---|---|
分子式 |
C10H8O2 |
分子量 |
160.17 g/mol |
IUPAC名 |
8-methylchromen-2-one |
InChI |
InChI=1S/C10H8O2/c1-7-3-2-4-8-5-6-9(11)12-10(7)8/h2-6H,1H3 |
InChIキー |
VSIIJVGRUZNHCF-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
正規SMILES |
CC1=C2C(=CC=C1)C=CC(=O)O2 |
Key on ui other cas no. |
1807-36-9 |
同義語 |
8-methylchromen-2-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













